1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(2-thienyl)-, methyl ester, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(2-thienyl)-, methyl ester, (E)- is a complex organic compound with a unique structure that includes a benzodioxan ring, a carboxylic acid group, and a thienyl group
Preparation Methods
The synthesis of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(2-thienyl)-, methyl ester, (E)- involves several steps. The synthetic route typically starts with the preparation of the benzodioxan ring, followed by the introduction of the carboxylic acid group and the thienyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound efficiently.
Chemical Reactions Analysis
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(2-thienyl)-, methyl ester, (E)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may investigate its potential therapeutic effects and mechanisms of action. In industry, it could be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(2-thienyl)-, methyl ester, (E)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
1,3-Benzodioxan-2-carboxylic acid, 6-chloro-4-methyl-4-(2-thienyl)-, methyl ester, (E)- can be compared with other similar compounds that have a benzodioxan ring or a thienyl group Some similar compounds include 1,3-Benzodioxan-2-carboxylic acid derivatives and thienyl-substituted carboxylic acids
Properties
CAS No. |
86617-08-5 |
---|---|
Molecular Formula |
C15H13ClO4S |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
methyl (2S,4R)-6-chloro-4-methyl-4-thiophen-2-yl-1,3-benzodioxine-2-carboxylate |
InChI |
InChI=1S/C15H13ClO4S/c1-15(12-4-3-7-21-12)10-8-9(16)5-6-11(10)19-14(20-15)13(17)18-2/h3-8,14H,1-2H3/t14-,15+/m0/s1 |
InChI Key |
CRKPBIGCTXSLCR-LSDHHAIUSA-N |
Isomeric SMILES |
C[C@@]1(C2=C(C=CC(=C2)Cl)O[C@@H](O1)C(=O)OC)C3=CC=CS3 |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Cl)OC(O1)C(=O)OC)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.